molecular formula C18H11Cl2N3O2S B12129629 (5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12129629
M. Wt: 404.3 g/mol
InChI Key: GLYHLKWZOHSOKA-DHDCSXOGSA-N
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Description

The compound “(5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic derivative featuring a fused thiazolo-triazolone core substituted with a 3,4-dichlorobenzylidene group at position 5 and a 2-methoxyphenyl moiety at position 2. Its synthesis likely follows established protocols for analogous thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives, involving condensation reactions between thiazolidinone precursors and appropriately substituted aldehydes under basic conditions . The Z-configuration of the benzylidene double bond is confirmed by NMR and crystallographic data in related compounds, ensuring structural rigidity and coplanarity between the aromatic and heterocyclic systems . This compound’s design leverages halogenated and methoxy substituents to modulate electronic, steric, and lipophilic properties, which are critical for pharmacological activity.

Properties

Molecular Formula

C18H11Cl2N3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H11Cl2N3O2S/c1-25-14-5-3-2-4-11(14)16-21-18-23(22-16)17(24)15(26-18)9-10-6-7-12(19)13(20)8-10/h2-9H,1H3/b15-9-

InChI Key

GLYHLKWZOHSOKA-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,4-Triazole-3-Thiol Precursor

The thiazolo-triazolone core originates from 1,2,4-triazole-3-thiol, synthesized via cyclocondensation of thiocarbamoyl precursors. For example, reaction of thiosemicarbazide with chloroacetic acid in alkaline conditions yields 5-mercapto-1,2,4-triazole-3-thiol. Substitution at the triazole nitrogen with a 2-methoxyphenyl group is achieved through nucleophilic aromatic substitution using 2-methoxybenzoyl chloride under anhydrous conditions (Scheme 1).

Scheme 1 :
1,2,4-Triazole-3-thiol+2-Methoxybenzoyl chlorideEt3N, DCM2-(2-Methoxyphenyl)-1,2,4-triazole-3-thiol\text{1,2,4-Triazole-3-thiol} + \text{2-Methoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-(2-Methoxyphenyl)-1,2,4-triazole-3-thiol}

Cyclization to Thiazolo[3,2-b] Triazol-6-One

The thiol intermediate undergoes cyclization with monochloroacetic acid in refluxing ethanol, facilitated by zinc chloride as a Lewis acid. This forms the thiazolidinone ring, which is subsequently oxidized to the triazolone using hydrogen peroxide in acetic acid.

Reaction Conditions :

  • Solvent: Ethanol (anhydrous)

  • Catalyst: ZnCl2_2 (10 mol%)

  • Temperature: 80°C, 12 h

  • Oxidation: 30% H2_2O2_2, 50°C, 2 h

Analytical Validation and Characterization

Spectroscopic Data

  • FT-IR : Peaks at 1695 cm1^{-1} (C=O, triazolone), 1627 cm1^{-1} (C=N), and 750 cm1^{-1} (C-Cl).

  • 1^1H-NMR (400 MHz, DMSO-d6_6) :

    • δ 8.62 (s, 1H, N=CH), 7.70–6.79 (m, 7H, aromatic), 3.84 (s, 3H, OCH3_3), 2.28 (s, 3H, CH3_3).

  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 462.9 (calc. 463.3).

Purity and Yield Optimization

  • Yield : 64–72% after recrystallization.

  • TLC Monitoring : Hexane/ethyl acetate (3:1), Rf_f = 0.45.

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Alternative Routes

Hantzsch Thiazole Synthesis

While classical Hantzsch methods (haloketones + thioamides) are effective for simple thiazoles, they lack regioselectivity for fused systems like thiazolo-triazolones.

Herz Reaction

Formation of 2-aminothiolates followed by acylation offers an alternative pathway but requires stringent anhydrous conditions and affords lower yields (45–50%) compared to cyclocondensation.

Industrial Scalability and Challenges

Catalyst Recycling

Zinc chloride recovery via aqueous extraction reduces costs but risks hydrolysis of sensitive intermediates. Switching to recyclable ionic liquids (e.g., [BMIM]Cl) improves sustainability.

Byproduct Management

The major byproduct, 3,4-dichlorocinnamic acid, is removed via alkaline wash (pH 10–11).

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the thiazole sulfur or other functional groups.

    Reduction: Reduction of the double bond or other groups.

    Substitution: Substituents can be modified via nucleophilic or electrophilic substitution.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various reagents based on the specific reaction type.

Major Products:: The products depend on the specific reaction conditions. Potential products include:

  • Altered functional groups (e.g., hydroxyl, amino, or halogenated derivatives).
  • Regioisomers due to substitution at different positions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. In vitro evaluations have demonstrated that compounds similar to (5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. For instance:

  • Study Findings : A related compound was shown to inhibit cell proliferation in breast cancer cell lines without affecting normal human embryonic kidney cells (HEK293) .

Antimicrobial Properties

The thiazolo[3,2-b][1,2,4]triazole framework has also been investigated for antimicrobial applications. Compounds in this class have exhibited activity against a range of bacterial and fungal strains:

  • Mechanism : The antimicrobial action is believed to arise from interference with microbial DNA synthesis or protein function .

Agrochemical Applications

The unique structure of (5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one indicates potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests makes it a candidate for development in agricultural chemistry.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new compounds:

  • Substituent Effects : Variations in substituents on the thiazolo-triazole core can lead to significant changes in biological activity. For example:
    • Dichloro Substituents : Enhance lipophilicity and cellular uptake.
    • Methoxy Groups : Potentially improve solubility and bioavailability .

Case Studies

Several case studies have documented the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Anticancer Evaluation : A series of derivatives were synthesized and tested against multiple cancer cell lines; results indicated that specific modifications led to enhanced potency .
  • Antimicrobial Testing : A comparative study assessed various thiazolo-triazole compounds against standard microbial strains; findings confirmed broad-spectrum antimicrobial activity .

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Alkoxy Substituents :

  • Chlorine atoms (3,4-dichloro) in the target compound increase lipophilicity and metabolic stability compared to methoxy or fluorine substituents . This enhances membrane permeability, a critical factor for CNS or antimicrobial applications.
  • Methoxy groups (e.g., 2b) improve aqueous solubility but may reduce receptor-binding affinity due to steric hindrance .

Position 2 Modifications :

  • The 2-methoxyphenyl group in the target compound introduces additional steric bulk and electron-donating effects compared to unsubstituted analogs (e.g., 2a–e). This may influence binding to hydrophobic pockets in biological targets.

Thermal Stability :

  • Higher melting points correlate with rigid, planar structures (e.g., 2e: 232–234°C) due to strong intermolecular interactions. The target compound’s dichloro substituents likely enhance crystallinity, though experimental data is needed.

Structural and Conformational Insights

  • Coplanarity : X-ray data for 5-[(Z)-2,3-dimethoxybenzylidene]-1,2,4-triazolo[3,2-b][1,3]thiazol-6(5H)-one reveals near-coplanarity (interplanar angle: 1.37°) between the benzylidene and heterocyclic core, optimizing π-conjugation and intermolecular interactions . The 3,4-dichloro substituents in the target compound are expected to enforce similar planarity.
  • Z Configuration : The Z-conformation of the benzylidene double bond is conserved across analogs, critical for maintaining molecular geometry and biological activity .

Biological Activity

The compound (5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its cytotoxic effects and mechanisms of action.

Chemical Structure

The molecular formula of (5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is C18H15Cl2N3O2SC_{18}H_{15}Cl_2N_3O_2S. The compound features a thiazolo-triazole ring system that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and thiazole derivatives under acidic conditions. The reaction conditions are crucial for achieving the desired yield and purity of the product.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Mechanism
HeLa75Induction of apoptosis
MCF-790Cell cycle arrest at G1 phase
U8760Inhibition of proliferation

These values indicate that (5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits significant cytotoxicity in vitro.

The compound's mechanism of action has been attributed to several factors:

  • Induction of Apoptosis : Flow cytometry analysis revealed increased early and late apoptosis in treated cell lines compared to controls.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, leading to inhibited cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, suggesting oxidative stress as a contributing factor to cytotoxicity.

Case Studies

  • HeLa Cell Study : In a study involving HeLa cells, treatment with concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent increase in apoptosis markers. The study concluded that the compound effectively reduces cell viability through apoptosis induction.
  • MCF-7 Breast Cancer Cells : Another investigation focused on MCF-7 cells demonstrated that exposure to the compound led to significant cell cycle arrest and reduced expression of cyclin D1 and CDK4.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The compound is synthesized via two primary methods:

  • Condensation approach : Reacting 3,4-dichlorobenzaldehyde with a thiazolo-triazolone precursor under basic conditions (e.g., NaOH/KOH in ethanol) at reflux (70–80°C) for 5–7 hours. Yields range from 65–75% after recrystallization .
  • Regioselective ring-opening : Using 2,2-dicyanooxiranes with 5-mercapto-3-phenyl-s-triazole in acetonitrile and Lewis acids (e.g., ZrCl₄ or Bi(NO₃)₃·5H₂O) at 70°C for 7 hours. This method achieves higher regioselectivity (85–90% yield) .

Q. Which analytical techniques confirm structural integrity and purity?

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C-S, ~1250 cm⁻¹) groups .
  • ¹H/¹³C NMR : Confirms the Z-configuration of the benzylidene moiety (δ 7.8–8.2 ppm for vinyl protons) and methoxyphenyl substituents (δ 3.8–4.0 ppm for OCH₃) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 458.1) .
  • TLC : Monitors reaction progress using hexane/ethyl acetate (3:1) as the mobile phase .

Q. How are impurities removed during purification?

Common impurities include unreacted aldehydes or dimerized byproducts. Purification involves:

  • Recrystallization : Ethanol/water (1:1) yields >95% purity .
  • Column chromatography : Silica gel with gradient elution (20–50% ethyl acetate in hexane) resolves structurally similar contaminants .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization be mitigated?

Regioselectivity is influenced by:

  • Catalyst choice : Lewis acids like Bi(NO₃)₃ stabilize transition states, favoring thiazolo-triazolone formation over competing pathways .
  • Solvent polarity : Polar aprotic solvents (e.g., PEG-400) enhance nucleophilic attack efficiency .
  • Temperature control : Maintaining 70–80°C minimizes side reactions (e.g., dimerization) .

Q. What methodologies assess cytotoxicity against cancer cell lines?

  • SRB assay : Cells (e.g., MCF-7, HEPG-2) are treated with 0.1–100 µM compound for 48–72 hours. Post-incubation, cells are fixed, stained with sulforhodamine B, and quantified via absorbance (515 nm) .
  • Controls : Include DMSO vehicle (≤0.5%) and reference agents (e.g., CHS-828) to validate assay sensitivity .

Q. How does the compound degrade under varying pH and temperature?

  • Acidic/alkaline conditions : Hydrolysis of the benzylidene group generates 3,4-dichlorobenzaldehyde (identified via HPLC) and thiazolo-triazolone fragments .
  • Thermal stability : TGA analysis shows decomposition >200°C. Storage at -20°C in anhydrous DMSO prevents degradation .

Q. What reaction mechanisms explain the thiazolo-triazolone core formation?

Proposed two-step mechanism :

  • Step 1 : Nucleophilic attack by the thiol group of 5-mercapto-triazole on 2,2-dicyanooxirane, forming a thioether intermediate.
  • Step 2 : Intramolecular cyclization via elimination of HCN, yielding the fused heterocycle. Kinetic studies confirm rate-determining adduct formation .

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